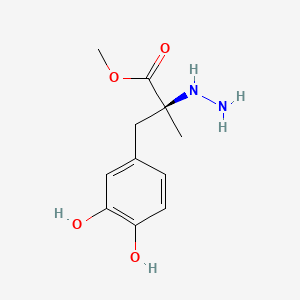

カルビドパ不純物E

説明

An S-isomer prodrug of Carbidopa

科学的研究の応用

パーキンソン病の治療

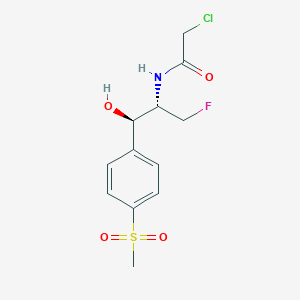

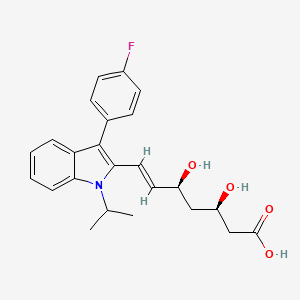

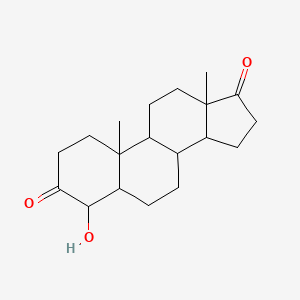

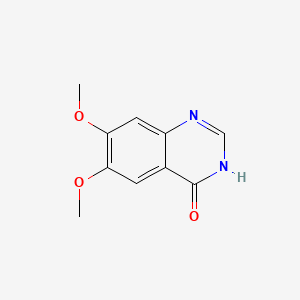

カルビドパは芳香族アミノ酸脱炭酸酵素の阻害剤であり、レボドパと組み合わせて使用され、パーキンソン病の治療のための医薬品製剤中のドーパミン前駆体として使用されます {svg_1}. この方法は、カルビドパからのヒドラジン基と天然香料であるバニリンのホルミル官能基との間の選択的縮合反応に基づいています {svg_2}.

比色検出と定量化

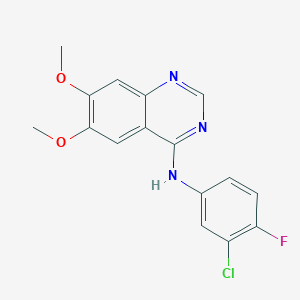

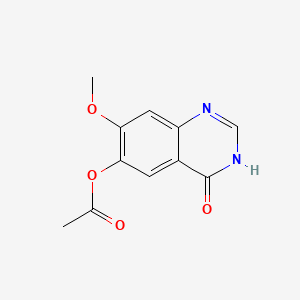

カルビドパは、比色法を使用して選択的に検出および定量化できます。 4-ヒドロキシ-3-メトキシベンザルダジン形成による黄色の発色は、カルビドパでのみ観察されましたが、ヒドラジン基を持たないレボドパは溶液を色付けませんでした {svg_3}.

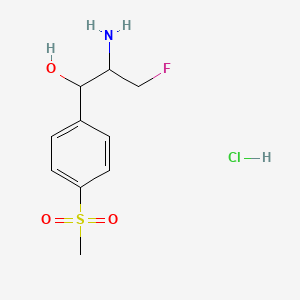

医薬品製剤の品質管理

カルビドパ検出のために開発された比色法は、医薬品製剤の薬物推定および品質管理に非常に簡単で、安価で、効果的です {svg_4}.

レボドパとの同時定量

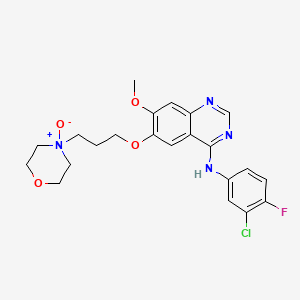

カルビドパとレボドパの酸化プロセスに関する実験的および理論的調査により、医薬品製剤中のレボドパとカルビドパの同時定量のための効率的な分析方法の最適条件を提供することができました {svg_5}.

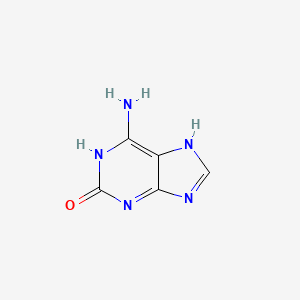

ラボテストにおける基準物質

カルビドパ不純物混合物EPは、ヨーロッパ薬局方に記載されているように、ラボテストでのみ使用することを意図した基準物質です {svg_6}.

制御された酸化プロセス

制御された酸化プロセスに基づくレボドパとカルビドパの同時定量方法が開発されました。 この方法は、レボドパでは3.88〜42.68 µg mL −1、カルビドパでは2.2〜11.00 µg mL −1の範囲で良好な直線性を示し、検証されました {svg_7}.

作用機序

Carbidopa Impurity E: A Comprehensive Overview of Its Mechanism of Action

Carbidopa Impurity E, also known as “EJ24A8QHH9” or “methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate”, is a chemical compound that plays a significant role in the treatment of Parkinson’s disease . This article provides a detailed overview of its mechanism of action, covering its target, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

Carbidopa Impurity E primarily targets the enzyme aromatic amino acid decarboxylase (AADC) . AADC is crucial in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .

Mode of Action

Carbidopa Impurity E acts as an inhibitor of AADC, preventing the peripheral metabolism of levodopa . This inhibition allows for a greater distribution of levodopa into the central nervous system .

Biochemical Pathways

The action of Carbidopa Impurity E affects the pathway of levodopa metabolism. It inhibits the decarboxylation of levodopa to dopamine in the peripheral tissue .

Pharmacokinetics

The pharmacokinetics of Carbidopa Impurity E is closely tied to its role in enhancing the bioavailability of levodopa. By inhibiting the peripheral metabolism of levodopa, Carbidopa Impurity E increases the concentration of levodopa that can cross the blood-brain barrier . This results in a more effective treatment for Parkinson’s disease with lower doses of levodopa .

Result of Action

The primary result of Carbidopa Impurity E’s action is the increased availability of levodopa in the brain. This leads to a higher concentration of dopamine, which is beneficial in the treatment of Parkinson’s disease . By inhibiting the peripheral metabolism of levodopa, Carbidopa Impurity E also reduces the side effects caused by dopamine on the periphery .

Action Environment

The action of Carbidopa Impurity E can be influenced by various environmental factors. For instance, the stability of Carbidopa Impurity E capsules can be affected by light and temperature . Therefore, these capsules are typically stored protected from light at room temperature . Furthermore, the efficacy of Carbidopa Impurity E can be influenced by the patient’s diet, as certain foods can interfere with the absorption of levodopa .

生化学分析

Biochemical Properties

It is known that Carbidopa, the parent compound, interacts with enzymes such as aromatic amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT) in the metabolic pathways of levodopa

Cellular Effects

Studies on Carbidopa have shown that it can have antioxidant activity in normal human lymphocytes in vitro

Molecular Mechanism

Carbidopa is known to inhibit the conversion of levodopa to dopamine outside of the central nervous system, thus reducing the unwanted side effects of levodopa on organs located outside of the central nervous system

Temporal Effects in Laboratory Settings

Studies on Carbidopa have shown that it can have a significant impact on the exposure and fluctuation of immediate-release levodopa in plasma during simultaneous COMT inhibition with entacapone

Dosage Effects in Animal Models

Studies on Carbidopa have shown that it can strongly inhibit T cell activation in vitro and in vivo, mitigating experimental autoimmune encephalitis and collagen-induced arthritis in animal models

Metabolic Pathways

Carbidopa is known to inhibit AADC and COMT mediated metabolism of levodopa

Transport and Distribution

Carbidopa is known to decrease the physiological decarboxylation of [18 F]F-DOPA into [18 F] fluoro-dopamine, and also decrease its renal clearance

Subcellular Localization

Studies on Carbidopa have shown that it can promote nuclear localization of the aryl hydrocarbon receptor (AhR) and expression of AhR target genes

特性

IUPAC Name |

methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(13-12,10(16)17-2)6-7-3-4-8(14)9(15)5-7/h3-5,13-15H,6,12H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETYBXLXKYRFEN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52514-63-3 | |

| Record name | Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, methyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052514633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENEPROPANOIC ACID, .ALPHA.-HYDRAZINO-3,4-DIHYDROXY-.ALPHA.-METHYL-, METHYL ESTER, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ24A8QHH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)